2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate is a chemical compound with the molecular formula and a molecular weight of approximately 309.36 g/mol. This compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly in the production of ivacaftor, a drug used to treat cystic fibrosis by enhancing the function of the cystic fibrosis transmembrane conductance regulator protein .
The compound is classified under the category of organic carbonates and is known for its nitrophenyl moiety, which contributes to its reactivity and application in synthetic organic chemistry. It is typically sourced from chemical suppliers and is utilized primarily in industrial settings for pharmaceutical synthesis .
The synthesis of 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate generally involves several key steps:
The molecular structure of 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate can be depicted as follows:
2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate can undergo several chemical transformations:
As an intermediate in the synthesis of ivacaftor, 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate plays a crucial role in modulating biochemical pathways related to cystic fibrosis treatment. The mechanism involves:
The primary application of 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate lies in its role as an intermediate for synthesizing pharmaceutical compounds like ivacaftor. Its ability to modulate biochemical pathways makes it valuable in medicinal chemistry for developing treatments aimed at enhancing ion transport mechanisms associated with cystic fibrosis . Additionally, it may find applications in research settings focused on organic synthesis methodologies and drug development processes.
Regioselective nitration of 2,4-di-tert-butylphenol represents a critical initial step in synthesizing the precursor for 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate. The strong ortho/para-directing effect of the phenolic hydroxy group combined with the steric bulk of the tert-butyl substituents creates a highly predictable substitution pattern. Nitration occurs exclusively at the C5 position (ortho to hydroxy and between the tert-butyl groups) due to severe steric congestion at other potential sites. This specificity is achieved using mixed acid systems (HNO₃/H₂SO₄) in aromatic solvents like toluene at 0-5°C, yielding 2,4-di-tert-butyl-5-nitrophenol with >95% regioselectivity and isolated yields exceeding 85% after crystallization [3] [4]. Alternative nitrating agents such as potassium nitrate in concentrated sulfuric acid also demonstrate excellent regiocontrol, though with slightly lower yields (~78%) [3]. The reaction's regioselectivity is further confirmed by the absence of the 6-nitro isomer in HPLC analyses, underscoring the effectiveness of steric-directed substitution in this system [4].
Table 1: Regioselectivity Comparison in Nitration Systems
Nitrating Agent | Solvent | Temp (°C) | Regioselectivity (%) | Isolated Yield (%) |
---|---|---|---|---|
HNO₃/H₂SO₄ | Toluene | 0-5 | >95 | 85-90 |
KNO₃/H₂SO₄ | CH₂Cl₂ | 0-10 | >93 | 75-80 |
Acetyl Nitrate | Acetic Acid | 10-15 | 90 | 70-75 |
The conversion of 2,4-di-tert-butyl-5-nitrophenol to the corresponding methyl carbonate employs alkoxycarbonylation as a key protecting group strategy. This transformation is optimally achieved through Schotten-Baumann conditions using methyl chloroformate (0.95-1.05 equivalents) in the presence of aqueous sodium hydroxide (1.5 equivalents) and a phase-transfer catalyst (tetrabutylammonium bromide) at 0-5°C. This method achieves near-quantitative conversion within 2 hours while minimizing hydrolysis of the electrophilic chloroformate [3]. Catalytic systems using organic bases demonstrate distinct advantages: Pyridine (1.0 equivalent) or N,N-dimethylaminopyridine (DMAP, 0.1 equivalent) in dichloromethane solvent promote efficient esterification at ambient temperature, yielding 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate in 92-95% purity after workup. The reaction proceeds via a nucleophilic acyl substitution mechanism where the phenoxide attacks the carbonyl carbon of methyl chloroformate, displacing chloride. Critical process optimization involves controlled reagent addition to manage exothermicity and maintain reaction temperature below 30°C, preventing thermal degradation and maximizing yield to 88-93% on multi-kilogram scales [3] [6].
Introduction of the sterically demanding tert-butyl groups fundamentally dictates the substitution chemistry of the aromatic ring. The preferred industrial route involves sequential Friedel-Crafts alkylation of phenol using isobutylene as the alkylating agent and aluminum trichloride (0.5-1.0 equivalents) as the catalyst at 80-100°C under pressure. This method affords 2,4-di-tert-butylphenol with high regioselectivity (approximately 8:1 para:ortho ratio in the monoalkylation stage) and overall isolated yields of 70-75% after distillation [6]. Direct substitution approaches using pre-formed tert-butanol or tert-butyl chloride prove less efficient due to competitive elimination reactions and lower electrophilicity, leading to lower conversion (typically 40-50%) and increased formation of dialkylated isomers requiring chromatographic separation. The electron-donating nature of the first introduced tert-butyl group significantly activates the ring toward the second alkylation, predominantly occurring para to the hydroxy group due to steric constraints. Careful control of isobutylene stoichiometry (2.2-2.5 equivalents) and reaction time prevents significant formation of the undesired 2,4,6-tri-tert-butyl isomer (<3%) [6].
Table 2: Comparison of tert-Butylation Approaches
Method | Catalyst/Reagent | Temp (°C) | 2,4-Di-TBP Yield (%) | Major Impurities |
---|---|---|---|---|
Friedel-Crafts (Isobutylene) | AlCl₃ | 80-100 | 70-75 | 2,6-Di-TBP (5-8%) |
Direct Alkylation (t-BuCl) | H₂SO₄ | 60-80 | 45-55 | Di-/Tri-alkylated isomers (15%) |
Tert-butanol | Zeolite | 120-150 | 30-40 | Isobutylene oligomers (20%) |
Separation of 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate from potential isomers (primarily the 3-nitro and 6-nitro derivatives) and unreacted starting material leverages differences in polarity and crystallinity. The target compound exhibits favorable crystallization behavior from hydrocarbon/ester solvent mixtures. Optimal purification employs hexane/ethyl acetate (4:1 v/v) as the crystallizing solvent system, yielding colorless crystals with >99.5% chemical purity (by HPLC) and recovery rates of 85-90% after two recrystallizations [3] [8]. Chromatographic methods, particularly flash silica gel chromatography using a step gradient of 5-15% ethyl acetate in hexane, resolve the methyl carbonate from trace nitrophenol impurities (Rf ~0.35 vs. ~0.15). Temperature-controlled crystallization (-10°C to -20°C) further enhances separation efficiency by selectively precipitating the desired carbonate ester while leaving more soluble byproducts such as 2,4-di-tert-butyl-6-nitrophenyl methyl carbonate in the mother liquor. These purification protocols are critical for achieving the high purity (>99%) required for pharmaceutical intermediate applications [8].
Solvent choice profoundly impacts both nitration and alkoxycarbonylation reaction rates and ultimate yields. For nitration, non-polar aromatic solvents like toluene provide optimal regioselectivity by stabilizing the Wheland intermediate and minimizing side reactions such as oxidative decomposition. Toluene achieves approximately 10-15% higher yields than polar aprotic solvents (e.g., acetonitrile) or halogenated solvents (e.g., dichloromethane) due to improved solubility of the hydrophobic substrate and reduced formation of polynitrated byproducts [3] [4]. Conversely, alkoxycarbonylation exhibits accelerated kinetics in moderately polar solvents. Dichloromethane provides optimal balance, facilitating the dissolution of both the phenolic substrate and methyl chloroformate while enabling efficient heat transfer during the exothermic reaction. Solvent polarity directly influences reaction half-life (t₁/₂): dichloromethane (t₁/₂ ≈ 25 min) significantly outperforms toluene (t₁/₂ ≈ 60 min) or tetrahydrofuran (t₁/₂ ≈ 45 min) at 25°C when catalyzed by pyridine [3]. Post-reaction workup utilizes solvent partitioning between dichloromethane and water, effectively removing ionic catalysts and hydrophilic impurities. Subsequent solvent exchange to alkanes (e.g., n-hexane) prior to crystallization minimizes oiling out and ensures high recovery of the crystalline product [3] [8].
Table 3: Solvent Effects on Alkoxycarbonylation Kinetics
Solvent | Dielectric Constant (ε) | Reaction Half-Life (t₁/₂, min) | Isolated Yield (%) |
---|---|---|---|
Dichloromethane | 8.9 | 25 | 92-94 |
Toluene | 2.4 | 60 | 85-88 |
Tetrahydrofuran | 7.6 | 45 | 87-90 |
Acetonitrile | 37.5 | 30 | 80-82 |
Ethyl Acetate | 6.0 | 50 | 83-85 |
Comprehensive Compound Information Table
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